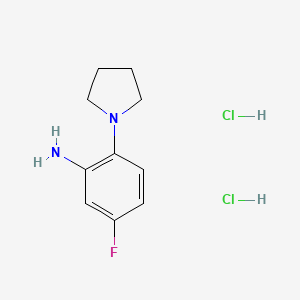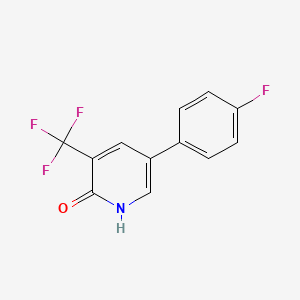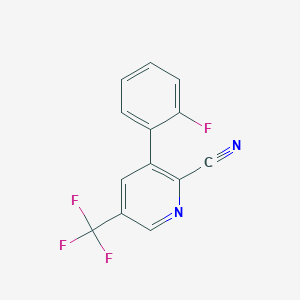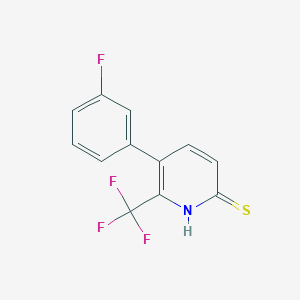
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride
Descripción general
Descripción
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride, also known as 5-Fluoro-2-pyrrolidone, is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromatic rings. This particular compound is composed of one nitrogen atom and two carbon atoms, as well as a halogen atom, fluorine. This compound is used in a variety of scientific research applications, such as drug development, biochemistry, and pharmacology. The purpose of
Aplicaciones Científicas De Investigación
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is often used in scientific research applications due to its ability to bind to a variety of proteins and receptors. It has been used in drug development as a potential drug candidate for the treatment of various diseases, such as Parkinson’s disease, Alzheimer’s disease, and cancer. It has also been used in biochemistry and pharmacology to study the structure and function of proteins and receptors.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride is not fully understood; however, it is believed to act as a ligand, binding to proteins and receptors in the body. This binding is thought to result in a variety of biochemical and physiological effects, including the modulation of signal transduction pathways and the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride are not fully understood; however, it is believed to have a variety of effects on the body. It has been shown to modulate signal transduction pathways, regulate gene expression, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride in scientific research offers a number of advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the lab. One limitation of this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for 5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride include further research into its mechanism of action, its potential therapeutic applications, and its potential as a drug candidate. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its synthesis method could lead to improved methods for its production.
Propiedades
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZENJBVHAWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyrrolidin-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















